molecular formula C16H19N3O4 B2622428 N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 1351602-22-6

N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B2622428
CAS No.: 1351602-22-6
M. Wt: 317.345
InChI Key: WHAGJXMUBWIVOL-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic compound featuring an oxalamide linker connected to an isoxazole heterocycle, presenting significant interest for medicinal chemistry and pharmacology research. The isoxazole ring is a privileged scaffold in drug discovery, known to contribute to a wide spectrum of biological activities . Scientific literature indicates that isoxazole derivatives have demonstrated potent antimicrobial properties against various Gram-positive and Gram-negative bacteria, as well as antimycobacterial activity against Mycobacterium tuberculosis strains . Furthermore, this heterocyclic family exhibits anticancer , anti-inflammatory , and anticonvulsant activities . The presence of the isoxazole moiety in this compound suggests potential as a key intermediate or pharmacophore for developing novel therapeutic agents, particularly in the search for new anti-infective and anticancer entities. Researchers can leverage this compound to explore structure-activity relationships or as a building block in the synthesis of more complex molecules for biological screening.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-phenylbutyl)-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-16(22,9-7-12-5-3-2-4-6-12)11-17-14(20)15(21)18-13-8-10-23-19-13/h2-6,8,10,22H,7,9,11H2,1H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHAGJXMUBWIVOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(CNC(=O)C(=O)NC2=NOC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.

    Attachment of the oxalamide group: This step may involve the reaction of an oxalyl chloride with an amine derivative.

    Introduction of the hydroxy-methyl-phenylbutyl group: This could be done through a Friedel-Crafts alkylation reaction followed by a reduction process.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The oxalamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide would depend on its specific application. For example:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

    Chemical Reactivity: The compound’s functional groups may participate in various chemical reactions, leading to the formation of new products.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key oxalamide derivatives and their properties:

Compound Name Structural Features Biological Activity Key Findings References
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N,O-bidentate directing group, methylbenzamide backbone Metal catalysis Suitable for C–H bond functionalization via metal coordination
N1-(4-Chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide (GMC-3) Chlorophenyl, isoindoline-dione Antimicrobial Synthesized via THF recrystallization; moderate activity against pathogens
N1-(4-Chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)...oxalamide Thiazole ring, hydroxymethyl group, chlorophenyl Anti-HIV Inhibits viral entry; LC-MS and NMR confirmed stereochemistry
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768) Dimethoxybenzyl, pyridylethyl Food additive (flavor) Rapid hepatic metabolism without amide hydrolysis; safe at NOEL 100 mg/kg
N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(...phenyl)oxalamide (1c) Trifluoromethyl, pyridine-oxy group Anticancer (analog) Structural similarity to Regorafenib; thermal stability (mp 260–262°C)

Key Comparative Insights

Hydroxy and Methyl Substituents
  • The hydroxyl and methyl groups in the target compound’s aliphatic chain contrast with simpler alkyl or aromatic substituents in analogs like GMC-3 (chlorophenyl) or No. 1768 (dimethoxybenzyl) . These groups may improve solubility compared to lipophilic derivatives (e.g., trifluoromethyl in 1c ) and mimic the hydroxymethyl thiazole in anti-HIV oxalamides .
Isoxazole vs. Thiazole or Pyridine Moieties
  • Pyridine-containing analogs (e.g., No. 1768 ) exhibit rapid hepatic metabolism, suggesting the isoxazole’s metabolic fate warrants investigation.

Biological Activity

N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide, with CAS number 1351602-22-6, is a compound of interest due to its potential biological activities. This article reviews its properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C16H19N3O4, with a molecular weight of 317.34 g/mol. Specific physical properties such as density and boiling point are currently not available in the literature .

The biological activity of this compound may be attributed to its interaction with various biological targets. Preliminary studies suggest that compounds with similar structures can exhibit effects on cellular pathways related to inflammation, cancer proliferation, and microbial resistance.

Biological Activity Overview

Research indicates that compounds similar to this compound may have:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Antiproliferative Effects : Potentially inhibiting cancer cell growth.

Antimicrobial Activity

A study highlighted the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported as follows:

CompoundTarget BacteriaMIC (µg/mL)
Compound AE. coli62.5
Compound BS. aureus78.12

This suggests that this compound could exhibit similar antimicrobial properties, although specific data for this compound is yet to be published.

Antiproliferative Effects

In vitro studies on structurally related oxalamides have demonstrated significant antiproliferative effects against cancer cell lines such as HeLa and A549. For instance:

CompoundCell LineIC50 (µg/mL)
Compound CHeLa226
Compound DA549242.52

These findings indicate that this compound might also possess similar antiproliferative capabilities.

Computational Studies

In silico analyses have been conducted to predict the interactions of this compound with specific proteins involved in bacterial resistance mechanisms. Such studies are crucial for understanding how modifications in chemical structure can enhance biological efficacy.

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